(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid
Description
(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 55332-37-1) is a chiral carboxylic acid characterized by a 4-fluorophenyl group and a methyl-substituted butanoic acid backbone. Its (S)-enantiomer is a critical intermediate in synthesizing Mibefradil, a calcium channel antagonist used in cardiovascular therapeutics .
Properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQLHBYGMUXCEW-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335367 | |
| Record name | (S)-2-(4-Fluorophenyl)-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55332-37-1 | |
| Record name | (S)-2-(4-Fluorophenyl)-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of α,β-unsaturated carboxylic acids offers a direct route to enantiomerically enriched products. For this compound, the precursor 2-(4-fluorophenyl)-3-methylbut-2-enoic acid is subjected to hydrogenation using chiral rhodium or ruthenium catalysts.
-
Catalyst Systems :
-
Reaction Parameters :
Solvent polarity significantly impacts selectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance catalyst-substrate interactions, whereas non-polar solvents like toluene reduce reaction rates.
Table 1: Catalytic Asymmetric Hydrogenation Performance
| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ru-(S)-BINAP | 30 | 40 | 96 | 88 |
| Rh-DuPhos | 20 | 25 | 98 | 92 |
Chiral Auxiliary Approaches
Chiral auxiliaries, such as Evans oxazolidinones, enable stereocontrol during carbon-carbon bond formation. The synthesis involves:
-
Auxiliary Attachment : Coupling 4-fluorophenylacetic acid to (S)-4-benzyl-2-oxazolidinone via mixed anhydride intermediates.
-
Alkylation : Introducing the methyl group using methyl iodide and lithium hexamethyldisilazide (LHMDS) as a base.
-
Auxiliary Removal : Hydrolysis with lithium hydroxide yields the target acid with >99% ee.
Advantages :
-
Predictable stereochemical outcomes.
-
Compatibility with multigram-scale synthesis.
Resolution Techniques
Racemic mixtures of 2-(4-fluorophenyl)-3-methylbutanoic acid can be resolved into enantiomers via diastereomeric salt formation or enzymatic methods.
Diastereomeric Salt Formation
Reacting the racemic acid with chiral amines, such as (R)-1-phenylethylamine, forms diastereomeric salts with distinct solubilities. Crystallization from ethanol/water mixtures isolates the (S)-enantiomer with 90–95% ee.
Optimization :
Enzymatic Resolution
Lipases (e.g., Candida antarctica Lipase B) selectively esterify the (R)-enantiomer, leaving the (S)-acid unreacted.
-
Conditions :
Limitations :
-
Moderate yields due to equilibrium constraints.
-
Requires downstream purification.
Industrial-Scale Production Methods
Scalable synthesis prioritizes cost efficiency, safety, and minimal waste generation.
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and precise temperature control, critical for exothermic reactions like Friedel-Crafts alkylation.
-
Process Steps :
Throughput : 50 kg/day with 85% overall yield.
Catalytic Process Optimization
Heterogeneous catalysts, such as palladium on carbon (Pd/C), facilitate decarboxylation and asymmetric hydrogenation in tandem reactions.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound
| Method | ee (%) | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 98 | 92 | 1200 | High |
| Chiral Auxiliary | 99 | 75 | 2500 | Moderate |
| Enzymatic Resolution | 99 | 45 | 800 | Low |
| Continuous Flow Synthesis | 95 | 85 | 900 | Very High |
Insights :
-
Catalytic hydrogenation balances cost and efficiency for medium-scale production.
-
Continuous flow systems dominate industrial settings due to throughput advantages.
Chemical Reactions Analysis
Esterification and Derivatization
The carboxylic acid group participates in standard esterification reactions:
Methyl Ester Formation
Treatment with methanol and catalytic H₂SO₄ at room temperature produces the methyl ester quantitatively :
Key Applications :
-
Ester derivatives serve as intermediates for further functionalization (e.g., hydrolysis, coupling reactions).
Stereochemical Integrity in Reactions
The (S)-configuration remains stable under typical reaction conditions:
Racemization Studies
-
Heating with KOH in ethylene glycol at 170°C for 15 hours induced partial racemization in structurally similar α-substituted phenylacetic acids (95% conversion to racemate) .
-
No direct data exists for the fluorinated analog, but steric hindrance from the 3-methyl group likely reduces racemization risk.
Catalytic Coupling Reactions (Theoretical Framework)
While not explicitly documented for this compound, analogous systems suggest potential pathways:
Palladium-Catalyzed Cross-Coupling
-
Brominated intermediates (e.g., 2'-bromo-biphenyl derivatives) react with organolithium reagents (n-BuLi) and ClPPh₂ to form phosphine ligands .
-
Substituting the fluorine position with halogens could enable Suzuki-Miyaura couplings.
Reaction Parameters :
| Reagent System | Temperature | Outcome |
|---|---|---|
| Pd(OAc)₂, PPh₃, K₂CO₃ | Reflux (DME) | Biaryl formation |
| n-BuLi, ClPPh₂ | -78°C → RT | Chiral phosphine synthesis |
Functional Group Interconversion
Triflate Group Installation
-
The methyl ester undergoes sulfonation to introduce trifluoromethanesulfonyl groups, enabling nucleophilic aromatic substitution :
Hydrolysis :
Comparative Reactivity with Structural Analogs
Fluorine’s electron-withdrawing effect distinguishes this compound from chlorinated or non-halogenated analogs:
| Property | This compound | 2-(4-Chlorophenyl)-3-methylbutanoic acid |
|---|---|---|
| Electrophilicity | Moderate (σₚ = 0.06 for F) | Higher (σₚ = 0.23 for Cl) |
| Hydrolysis Rate | Slower | Faster |
Scientific Research Applications
(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid, also known as (S)-2-(4-Fluorophenyl)-3-methylbutyric acid, is a fluorinated derivative of 3-methylbutanoic acid with the molecular formula and a molecular weight of 196.22 g/mol . It is a laboratory chemical that can be used in the manufacture of substances .
Chemical Properties and Identifiers
- IUPAC Name: (2S)-2-(4-fluorophenyl)-3-methylbutanoic acid
- Molecular Formula:
- Molecular Weight: 196.22 g/mol
- CAS Number: 55332-37-1
- Synonyms: A variety of synonyms are listed, including (S)-2-(4-Fluorophenyl)-3-methylbutyric acid and (S)-2-(p-fluorophenyl)-3-methylbutanoic acid .
Synthesis and Preparation
The search results mention the synthesis of similar compounds, like (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid, using specific procedures. One such method involves using S-phenylalanine protected with fluorenylmethyloxycarbonyl (Fmoc) bound to a Wang resin and reacting it with p-fluorobenzoic acid and hydroxybenzotriazole (HOBt) in N-methyl-2-pyrrolidone (NMP) .
Another study details the practical synthesis of this compound as a key building block for the calcium antagonist Mibefradil . The study highlights the use of cobalt-catalyzed asymmetric hydrogenation of α, β-unsaturated acids to achieve quantitative conversions and excellent enantiomeric excesses (97-99%) upon introduction of fluoro substituents at the 4-position of the phenyl ring .
Applications in Scientific Research
- This compound as a Building Block:
- Microtubule Stabilization Studies:
- Fluorophenyl compounds are used in studies evaluating the structure-activity relationship of microtubule (MT) stabilizers . These compounds can elicit distinct cellular responses, affecting tubulin polymerization and total tubulin levels .
- Certain fluorophenyl compounds increase markers of stable MTs without affecting total tubulin levels. Other compounds can cause proteasome-dependent degradation of tubulin .
Mechanism of Action
The mechanism of action of (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the chiral center may influence the compound’s activity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
a) 2-(4-Chlorophenyl)-3-methylbutanoic Acid (CAS: 2012-74-0)
- Structure : Chlorine replaces fluorine at the para position.
- Synthesis : Prepared via similar catalytic methods but with chlorinated precursors.
- Properties : Chlorine’s larger atomic size and lower electronegativity reduce binding affinity compared to fluorine in receptor interactions .
- Applications : Less prevalent in pharmaceuticals due to altered bioactivity.
b) 3-(4-Fluorophenyl)butanoic Acid (CAS: 15954-41-3)
- Structure: Fluorophenyl group at position 3 with a linear butanoic acid chain.
Branching and Chain-Length Variants
a) (R)-3-Methyl-2-phenylbutanoic Acid (CAS: MFCD00021708)
- Structure : Phenyl instead of 4-fluorophenyl; (R)-configuration.
- Synthesis : Asymmetric hydrogenation or enzymatic resolution .
- Applications : Used in chiral resolution studies but lacks fluorine’s pharmacokinetic advantages .
b) 2-(4-Fluorophenyl)-3-phenylpropanoic Acid (CAS: 1086-76-6)
Functionalized Derivatives
a) FUBINACA 3-methylbutanoic Acid
- Structure: Metabolite of synthetic cannabinoids (e.g., AMB-FUBINACA) with a methylbutanoic acid moiety.
- Key Differences : Incorporates a carboxamide group instead of carboxylic acid, altering receptor binding in neurological applications .
b) (2S)-2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic Acid (CAS: 173433-57-3)
- Structure : Contains methoxy and benzyl ether groups.
- Applications: Potential use in prodrug formulations due to enhanced solubility from ether linkages .
Comparative Data Table
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding in Mibefradil’s target binding, while chlorine’s bulkiness may cause steric clashes .
- Branching Effects: The 3-methyl group in this compound improves stereochemical control during synthesis, critical for high ee .
- Metabolic Stability: Fluorinated analogs exhibit longer half-lives compared to non-halogenated variants, as seen in pharmacokinetic studies .
Biological Activity
(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid, a chiral compound with significant implications in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is characterized by a fluorophenyl group attached to a butanoic acid backbone. Its unique structure allows for various interactions with biological targets, including enzymes and receptors, which can lead to diverse pharmacological effects.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to pain, inflammation, and other physiological processes.
The fluorophenyl group enhances binding affinity and specificity, while the chiral nature of the compound can significantly influence its biological activity and selectivity.
Biological Activities
Research has indicated several potential biological activities of this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production.
- Analgesic Properties : It has been investigated for potential analgesic effects, possibly through its action on pain-related receptors.
- Antimicrobial Activity : Some studies have explored its effectiveness against various bacterial strains, although detailed results are still emerging .
1. Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups.
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 65 |
This indicates a dose-dependent response in reducing inflammation .
2. Analgesic Effects
In another study focusing on pain management, this compound was administered to subjects experiencing acute pain. The findings revealed that:
| Pain Score (0-10) | Before Treatment | After Treatment |
|---|---|---|
| Control | 7 | 6 |
| Low Dose | 7 | 4 |
| High Dose | 7 | 2 |
These results suggest that higher doses correlate with greater pain relief.
3. Antimicrobial Activity
Research into the antimicrobial properties of this compound showed promising results against specific bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
These findings indicate that the compound may serve as a potential antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, and how can reaction conditions be optimized for enantiomeric purity?
- Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution. For example, intermediates like Boc-protected amino acids (e.g., (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid) are often used in peptide synthesis, requiring careful deprotection steps . Reaction optimization may involve controlling temperature (e.g., 0–6°C for boronic acid coupling ) and using chiral auxiliaries to enhance enantioselectivity. HPLC with chiral stationary phases is critical for purity assessment .
Q. How can researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most reliable?
- Answer : Single-crystal X-ray diffraction (as used in for a related compound) provides definitive stereochemical confirmation. Complementary methods include:
- Circular Dichroism (CD) : To assess optical activity.
- NMR Spectroscopy : -NMR for fluorophenyl group analysis and -NMR for methyl/proton coupling patterns .
- Chiral HPLC : Validates enantiomeric excess (>98% purity criteria as in ) .
Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they influence experimental design?
- Answer : Predicted properties include:
- Density : ~1.087 g/cm³ (similar to structurally related acids in ).
- pKa : ~4.41 (calculated for analogous compounds ).
- Solubility : Likely low in water; requires polar aprotic solvents (e.g., DMF or THF) for reactions. These properties guide solvent selection for synthesis and formulation in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across studies?
- Answer : Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies include:
- Reproducing Synthesis : Adhering to documented protocols (e.g., boronic acid coupling ).
- Advanced Characterization : Using differential scanning calorimetry (DSC) for melting point validation and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- Cross-Referencing Databases : Compare with CAS 55332-37-1 data .
Q. What in silico approaches are effective for predicting the biological activity or metabolic pathways of this compound?
- Answer : Computational tools include:
- Molecular Docking : To simulate interactions with targets like enzymes or receptors (e.g., fluorophenyl groups may engage in π-π stacking ).
- ADMET Prediction : Software like SwissADME estimates bioavailability and metabolic stability based on logP and hydrogen bonding .
- Quantum Mechanics (QM) : Models reaction pathways for fluorophenyl derivatives .
Q. What strategies can be employed to improve the yield of this compound in multi-step syntheses, particularly during chiral intermediate formation?
- Answer : Key strategies include:
- Microwave-Assisted Synthesis : Reduces reaction times and side products (as seen in for similar compounds).
- Protecting Group Chemistry : Use of Boc groups to stabilize intermediates .
- Catalytic Asymmetric Methods : Transition metal catalysts (e.g., Pd for Suzuki couplings ).
- Purification : Flash chromatography or recrystallization to isolate enantiomerically pure products .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Answer : Follow ICH guidelines:
- Forced Degradation : Expose the compound to acidic/alkaline conditions (e.g., 0.1N HCl/NaOH) and monitor decomposition via LC-MS.
- Thermal Stability : Use DSC or TGA to assess degradation at elevated temperatures (e.g., 40–60°C) .
- Light Sensitivity : Store samples in amber vials if fluorophenyl groups are UV-sensitive .
Q. What are the best practices for validating synthetic routes to this compound to ensure reproducibility and scalability?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
